

Psoralidin: A Preclinical Comparative Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Psoralidin	
Cat. No.:	B1678305	Get Quote

An In-Depth Analysis of **Psoralidin**'s Preclinical Efficacy in Oncology and Inflammation Compared to Structurally and Functionally Related Compounds.

Psoralidin, a natural coumestan isolated from the seeds of Psoralea corylifolia, has demonstrated a wide range of pharmacological activities in preclinical studies. Growing evidence points to its potential as an anticancer, anti-inflammatory, and anti-osteoporotic agent. However, to date, no human clinical trial data for **Psoralidin** has been published, with its low bioavailability presenting a significant hurdle for clinical translation.[1][2]

This guide provides a comprehensive comparison of **Psoralidin**'s preclinical performance with related compounds, some of which have established clinical use. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to offer a valuable resource for researchers, scientists, and drug development professionals evaluating the therapeutic potential of **Psoralidin**.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on **Psoralidin** and its comparators.

Table 1: In Vitro Anticancer Activity of Psoralidin



Cancer Type	Cell Line	IC50 Value (μM)	Citation
Liver Cancer	HepG2	9	[3]
Esophageal Carcinoma	Eca9706	~10 (at 48h)	[4]
Gastric Carcinoma	SNU-1	157.6 (53 μg/ml)	[5]
Gastric Carcinoma	SNU-16	603.6 (203 μg/ml)	

Table 2: In Vitro Anticancer Activity of Related

Compounds (Psoralen & Isopsoralen)

Compound	Cancer Type	Cell Line	IC50 Value (µg/mL)	Citation
Psoralen	Oral Carcinoma	KB	88.1	
Oral Carcinoma (drug-resistant)	KBv200	86.6		
Leukemia	K562	24.4		
Leukemia (drug- resistant)	K562/ADM	62.6		
Isopsoralen	Oral Carcinoma	KB	61.9	
Oral Carcinoma (drug-resistant)	KBv200	49.4		
Leukemia	K562	49.6		
Leukemia (drug- resistant)	K562/ADM	72.0		

Table 3: Comparative Efficacy Data (Preclinical and Clinical)



Compound	Target Indication	Model / Study Type	Key Quantitative Result	Citation
Psoralidin	Breast Cancer	In Vivo (4T1 mouse model)	Significant reduction in tumor volume vs. control.	
Psoralen (with UVA)	Vitiligo	Human Clinical Trial	50-75% effectiveness in restoring pigment (face/trunk).	
Psoralen (with UVA)	Vitiligo	Human Clinical Trial	70% of patients achieved good to excellent response.	
Bakuchiol (0.5%)	Facial Photoaging	Human Clinical Trial (12 weeks)	20% reduction in wrinkle severity.	-
Bakuchiol (0.5%)	Facial Photoaging	Human Clinical Trial (12 weeks)	59% of participants showed improvement in hyperpigmentatio n.	-
Retinol (0.5%)	Facial Photoaging	Human Clinical Trial (12 weeks)	Comparable decrease in wrinkle area to Bakuchiol, but with more side effects.	_

Key Signaling Pathways and Mechanisms

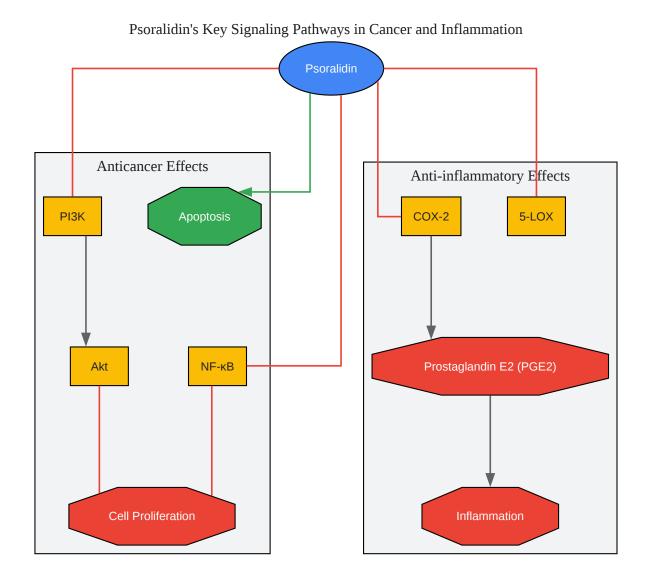


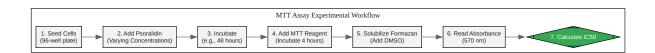




Psoralidin exerts its therapeutic effects by modulating multiple cellular signaling pathways. In cancer, it has been shown to inhibit proliferation and induce apoptosis through the downregulation of the NF-κB and PI3K/Akt signaling pathways. Its anti-inflammatory effects are mediated, in part, by the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to reduced production of inflammatory mediators like prostaglandin E2 (PGE2).







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